methyl S-(4-chlorophenyl)cysteinate
Description
Contextualization of Cysteine and Thioether Chemistry in Academic Research
Cysteine, while one of the less abundant amino acids, plays a disproportionately significant role in protein structure and function. nih.govexlibrisgroup.com Its defining feature is the thiol (sulfhydryl) group, which is highly reactive and capable of a variety of chemical transformations. nih.govresearchgate.net Unlike the relatively inert thioether in methionine, cysteine's thiol group is ionizable, forming a negatively charged thiolate that is a potent nucleophile. nih.govnih.gov This reactivity allows cysteine residues to participate in enzyme catalysis, metal ion coordination, and the formation of disulfide bonds that stabilize protein structures. nih.govexlibrisgroup.com
Thioether chemistry, which involves the C-S-C linkage found in methyl S-(4-chlorophenyl)cysteinate, is also of great biological and chemical importance. In biological systems, the thioether of methionine provides a flexible, hydrophobic side chain, but its reactivity is generally limited compared to cysteine's thiol. nih.gov However, thioether linkages are central to various synthetic and biological processes. The creation of thioether bonds is a cornerstone of peptide chemistry and drug development, used to create constrained peptides or to modify biological molecules. eurpepsoc.com In copper trafficking, for instance, the thioether group of methionine has emerged as a crucial ligand for Cu(I) ions in more oxidizing cellular environments, complementing the role of cysteine in the cytosol. nih.gov The unique chemical properties of both the cysteine backbone and the thioether linkage provide a rich field for academic inquiry.
Historical Development and Theoretical Foundations Pertaining to Cysteine Derivatives
The journey into cysteine chemistry began in 1810 when William Hyde Wollaston isolated a substance from urinary calculi, which he named "cystic oxide." eurpepsoc.com This molecule was later identified as cystine, the oxidized dimer of cysteine. eurpepsoc.com For many years, the analysis of sulfur-containing amino acids like cysteine within proteins was challenging for early biochemists. eurpepsoc.com As analytical methods improved, the diverse roles of cysteine were uncovered, sparking interest in the synthesis of its derivatives for various applications. eurpepsoc.com
The development of methods to create S-aryl and S-alkyl derivatives of cysteine has been a significant area of research. researchgate.netacs.org These modifications of the cysteine thiol group allow for the exploration of structure-activity relationships in medicinal chemistry and biochemistry. Synthetic chemists have developed numerous strategies to form these thioether bonds, often to produce compounds for testing as potential therapeutic agents. researchgate.net For example, S-aryl-L-cysteine derivatives have been synthesized to act as inhibitors of enzymes like kynureninase or to be incorporated into peptide sequences to generate specific epitopes for antibody production. researchgate.netacs.org These historical and theoretical foundations in synthesizing and studying cysteine derivatives provide the essential framework for investigating novel compounds like this compound.
Current Research Landscape and Identified Knowledge Gaps for this compound
The current body of published research focusing specifically on this compound is limited. While extensive research exists for the broader class of S-aryl-L-cysteine derivatives, this particular esterified and chlorinated variant remains largely uncharacterized in public-domain scientific literature. This scarcity of specific data represents a significant knowledge gap.
The primary gaps in the research landscape for this compound include:
Validated Synthesis and Characterization: While general methods for synthesizing S-aryl-cysteines and their esters are known, a detailed, optimized, and validated synthetic procedure for this compound, along with its comprehensive spectroscopic and crystallographic characterization, is not readily available in peer-reviewed literature. Procedures for creating structurally similar molecules, such as methyl N-(4-chlorophenyl)succinamate from 4-chloroaniline, suggest potential synthetic pathways that could be adapted. nih.gov
Biological Activity Screening: The biological effects of this specific compound are unknown. Research on related S-aryl-L-cysteine sulfoxides has shown that they can interfere with bacterial biofilm formation and cell-to-cell communication (quorum sensing) in oral bacteria. nih.govresearchgate.net Furthermore, other cysteine derivatives have demonstrated broad-spectrum antifungal and antiviral activities against plant pathogens. mdpi.comnih.gov It is unknown whether this compound possesses similar or novel biological activities.
Metabolic Fate and Stability: There is no information on how the methyl ester or the S-(4-chlorophenyl) group influences the metabolic stability and fate of the cysteine scaffold. Studies on related compounds like S-allyl-L-cysteine and S-methyl-L-cysteine show that their metabolic pathways and effects on drug-metabolizing enzymes are complex and dependent on their specific structures. nih.gov Understanding the metabolism of this compound is crucial for any potential future applications.
A summary of research findings for related S-Aryl-L-Cysteine derivatives is provided below to contextualize the potential areas of investigation for this compound.
| Compound Class | Research Finding | Potential Implication for this compound |
| S-Aryl-L-Cysteine Sulfoxides | Inhibition of oral biofilm development and interference with AI-2 based quorum sensing. nih.gov | Potential as an anti-biofilm or quorum sensing inhibitory agent. |
| General Cysteine Derivatives | Displayed broad-spectrum antifungal and antiviral activities against various phytopathogenic fungi and Tobacco Mosaic Virus (TMV). mdpi.comnih.gov | Potential for development as an agricultural or clinical antifungal/antiviral agent. |
| S-Aryl-L-cysteine S,S-dioxides | Designed and evaluated as inhibitors of the enzyme kynureninase. acs.org | Potential to be investigated as an enzyme inhibitor for relevant biological pathways. |
Rationale for Continued Academic Investigation into this compound
The identified knowledge gaps provide a strong rationale for pursuing dedicated research on this compound. The motivation for its investigation is built on several key points:
First, the exploration of novel chemical space is a fundamental driver of innovation in medicinal and materials chemistry. The unique combination of a methyl ester, a cysteine core, and a 4-chlorophenyl group creates a molecule with a distinct physicochemical profile that has not been systematically studied.
Second, based on the activities of structurally related compounds, there is a compelling hypothesis that this compound could exhibit valuable biological properties. The S-aryl linkage is a known feature in molecules that disrupt bacterial communication, and halogenated phenyl rings are a common motif in pharmacologically active compounds, often enhancing binding affinity or modifying metabolic stability. nih.gov Research into its potential as an antimicrobial, antifungal, or enzyme-inhibiting agent is therefore a logical and promising avenue. mdpi.comnih.gov
Third, studying this compound can provide deeper insights into the structure-activity relationships of cysteine derivatives. By systematically comparing the biological and chemical properties of this compound with its non-esterified parent acid, its sulfoxide (B87167) and sulfone analogues, and derivatives with different halogenation patterns, researchers can build more accurate models for designing future molecules with targeted functions. This contributes to the fundamental understanding of how subtle chemical modifications translate into significant changes in biological effect.
Structure
2D Structure
Properties
Molecular Formula |
C10H12ClNO2S |
|---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
HIZBADLFLXWMNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl S 4 Chlorophenyl Cysteinate and Its Analogs
Established Synthetic Pathways to Methyl S-(4-chlorophenyl)cysteinate
The traditional synthesis of this compound and its analogs relies on well-established organic reactions, primarily nucleophilic substitution and various coupling strategies. These methods provide reliable access to the target compound, albeit with potential considerations for reaction conditions and substrate scope.
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic substitution represents a fundamental approach for the formation of the S-aryl bond in this compound. This method typically involves the reaction of a cysteine derivative, where the thiol group acts as the nucleophile, with an activated 4-chlorophenyl electrophile.
The reaction generally proceeds via an SNAr (nucleophilic aromatic substitution) mechanism or a related pathway. In a typical procedure, L-cysteine methyl ester hydrochloride is reacted with 4-chlorophenyl isocyanate in a suitable solvent. The isocyanate serves as the electrophilic partner, and the reaction leads to the formation of the corresponding S-aryl cysteine derivative.
The choice of solvent and base is crucial for the success of this reaction. Aprotic polar solvents like dimethylformamide (DMF) are often employed to facilitate the dissolution of the reactants and promote the reaction. A base, such as triethylamine, is typically added to deprotonate the thiol group of the cysteine methyl ester, thereby increasing its nucleophilicity and allowing it to attack the electrophilic 4-chlorophenyl species.
A general representation of this nucleophilic substitution reaction is as follows:
Nucleophile: Methyl cysteinate (thiolate form)
Electrophile: 4-chlorophenyl isocyanate or other activated 4-chlorophenyl derivatives.
Solvent: Dimethylformamide (DMF) or similar aprotic polar solvent.
Base: Triethylamine or other suitable organic base.
The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and purity of the desired product, this compound.
Coupling Reactions and Functional Group Modifications in this compound Synthesis
Modern organic synthesis offers a variety of coupling reactions that can be effectively utilized for the formation of the C-S bond in this compound. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for this purpose.
One such approach involves the palladium-catalyzed coupling of a protected cysteine methyl ester with a 4-chlorophenylboronic acid or a related organometallic reagent. These reactions, often named after their developers (e.g., Suzuki-Miyaura coupling), offer high efficiency and functional group tolerance. The general scheme for a palladium-catalyzed synthesis would involve:
Reactants: A protected cysteine derivative and a 4-chlorophenyl organometallic reagent.
Catalyst: A palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf).
Ligand: Phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the reaction.
Base: A base is required to activate the organometallic reagent and facilitate the transmetalation step in the catalytic cycle.
Functional group modifications are also integral to the synthesis of this compound and its analogs. For instance, the synthesis of N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine involves the coupling of N-acetyl-L-cysteine with 4-chlorophenylisocyanate. nih.gov This reaction highlights how modifications to the amino and carboxyl groups of cysteine can be performed to generate a diverse range of analogs.
The following table provides a summary of representative coupling reactions and functional group modifications that can be applied to the synthesis of S-aryl cysteine derivatives.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| Nucleophilic Substitution | L-Cysteine methyl ester HCl | 4-Chlorophenyl isocyanate | Triethylamine | S-Aryl cysteine derivative |
| Suzuki-Miyaura Coupling | Protected Cysteine | 4-Chlorophenylboronic acid | Palladium catalyst | S-Aryl cysteine derivative |
| Buchwald-Hartwig Amination | 4-Chlorophenyl halide | Cysteine derivative | Palladium catalyst | S-Aryl cysteine derivative |
| Functional Group Modification | N-Acetyl-L-cysteine | 4-Chlorophenylisocyanate | - | N-acetyl-S-aryl cysteine |
Exploration of Novel Methodologies for Enhanced this compound Synthesis
The development of novel synthetic methodologies is driven by the need for more efficient, sustainable, and selective chemical processes. In the context of this compound synthesis, research is focused on the application of green chemistry principles, asymmetric synthesis, and flow chemistry.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this can be achieved through several strategies:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.
Catalysis: The use of catalytic amounts of reagents, as in the palladium-catalyzed coupling reactions, is inherently greener than stoichiometric reactions as it reduces waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry.
Recent research in organic synthesis has demonstrated the feasibility of conducting C-S cross-coupling reactions in aqueous media, which aligns with the principles of green chemistry. nih.gov The development of water-soluble catalysts and ligands is an active area of research that could be applied to the synthesis of this compound.
Asymmetric and Stereoselective Synthesis of Chiral this compound Isomers
Since cysteine is a chiral amino acid, the synthesis of this compound can lead to different stereoisomers. Controlling the stereochemistry of the final product is often crucial for its biological activity. Asymmetric synthesis aims to produce a single desired stereoisomer in high enantiomeric excess.
Several strategies can be employed for the asymmetric synthesis of chiral S-aryl cysteine derivatives:
Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as L-cysteine, ensures the transfer of chirality to the final product. Most established syntheses of this compound utilize this approach.
Chiral Auxiliaries: The use of a chiral auxiliary that can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction is a common strategy in asymmetric synthesis.
Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in a reaction. For example, a chiral palladium complex could be used in a cross-coupling reaction to favor the formation of one enantiomer over the other.
The following table outlines different approaches to achieve stereoselectivity in the synthesis of S-aryl cysteine derivatives.
| Approach | Description | Example |
| Chiral Pool Synthesis | Utilization of a naturally chiral starting material. | Starting with L-cysteine to produce L-methyl S-(4-chlorophenyl)cysteinate. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereochemistry. | Evans auxiliaries for stereoselective alkylation. |
| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer. | Chiral phosphine (B1218219) ligands in palladium-catalyzed reactions. |
Flow Chemistry and Continuous Processing Approaches for this compound
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. The product is then collected at the outlet.
The application of flow chemistry to the synthesis of this compound could offer several benefits:
Precise Control over Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purities.
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.
Facilitated Scale-up: Scaling up a reaction in a flow system is often simpler than in a batch process, as it can be achieved by running the system for a longer period or by using parallel reactors.
While specific applications of flow chemistry to the synthesis of this compound are not yet widely reported, the principles of continuous processing are being increasingly applied to the synthesis of active pharmaceutical ingredients and other fine chemicals, suggesting its potential for the future production of this compound.
Synthetic Strategies for Structurally Related Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound involves several established and modern chemical strategies. These methods primarily focus on the formation of the thioether bond, specifically the S-C(sp²) linkage, or the modification of the cysteine backbone. Key approaches include nucleophilic substitution reactions, palladium-mediated cross-coupling, and derivatization of the amino or carboxyl groups.
Formation of the S-Aryl Bond
The crucial step in synthesizing S-aryl cysteines is the creation of the bond between the sulfur atom of cysteine and the aryl ring.
Nucleophilic Aromatic Substitution (SNAr)
One of the most common methods for forming the S-aryl bond is through nucleophilic aromatic substitution (SNAr). nih.gov This reaction typically involves the cysteine thiol or thiolate acting as a nucleophile, attacking an electron-deficient aryl halide. nih.gov For the reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups. nih.gov While direct SNAr on 4-chlorobenzene can be challenging, related analogs with more activating groups (e.g., nitro groups ortho or para to the leaving group) are more readily synthesized via this pathway. nih.gov
A variation of this approach uses a serine derivative instead of cysteine. In this method, the hydroxyl group of serine is converted into a more effective leaving group, such as a mesylate or tosylate. This serine derivative can then react with an aryl thiol, like 4-chlorothiophenol (B41493), in the presence of a base to yield the desired S-aryl cysteine product. google.com The reaction is often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com
Palladium-Mediated S-Arylation
A more versatile and modern approach is the use of palladium-mediated cross-coupling reactions. nih.gov This strategy has a broader substrate scope compared to SNAr because it is less dependent on the electronic properties of the aryl group, working well for electron-neutral and even electron-rich aryl halides. nih.govmit.edu Organometallic palladium reagents can chemoselectively install aryl groups onto the cysteine thiol, providing a direct route to S-aryl cysteine derivatives. mit.edu This method is particularly advantageous for creating a diverse library of analogs with various substituents on the phenyl ring.
Reaction with 3-Chloro-L-alanine
Another synthetic route involves the nucleophilic substitution reaction between a sulfur nucleophile and 3-chloro-L-alanine. uni-marburg.de To synthesize S-(4-chlorophenyl)cysteine, 4-chlorothiophenol would be used as the nucleophile to displace the chloride from the alanine (B10760859) backbone. This method provides a direct way to introduce the pre-formed arylthio group. uni-marburg.de
Synthesis of Derivatives and Analogs
Beyond the formation of the S-aryl bond, various analogs can be synthesized by modifying other parts of the molecule.
N-Alkylation and Acylation
The amine group of the cysteine moiety is a common site for modification. For instance, N-methylation can be achieved through a multi-step process involving the formation of an oxazolidinone precursor from an Fmoc-protected cysteine derivative. nih.govresearchgate.net This is followed by reductive ring-opening to install the methyl group on the nitrogen atom. nih.gov This method has been shown to be high-yielding, particularly when using an electronically neutral sulfur-protecting group. nih.govresearchgate.net Other modifications, such as N-acetylation, can be performed using standard procedures, for example, by reacting the amine with acetic anhydride. nih.gov
Sulfur Oxidation
The sulfur atom of the thioether can be oxidized to form the corresponding sulfoxide derivatives. This is typically achieved using oxidizing agents like hydrogen peroxide in a suitable solvent such as water or acetic acid. uni-marburg.de This transformation allows for the creation of analogs with different electronic and steric properties at the sulfur center.
Variations in the Aryl Group
The synthetic methods described, particularly palladium-catalyzed arylation, allow for significant variation in the structure of the aryl group. By selecting different aryl halides or aryl thiols, a wide range of analogs can be prepared. Research has demonstrated the synthesis of S-aryl cysteines with various heteroaromatic rings, such as pyrrole (B145914) and thiophene, and substituted phenyl rings. uni-marburg.de
The following table summarizes various synthetic approaches for S-aryl cysteine analogs.
Advanced Structural Elucidation and Conformational Analysis of Methyl S 4 Chlorophenyl Cysteinate
High-Resolution Spectroscopic Characterization for Detailed Structural Insights
High-resolution spectroscopy offers a powerful, non-destructive lens to probe the molecular framework, connectivity, and electronic environment of methyl S-(4-chlorophenyl)cysteinate.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide the primary evidence for its covalent structure.
The expected ¹H NMR spectrum would feature distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a triplet or doublet of doublets around 4.0 ppm), the β-protons (two diastereotopic protons appearing as a multiplet around 3.0-3.5 ppm), and the aromatic protons of the 4-chlorophenyl group (two doublets in the 7.2-7.5 ppm region). The expected ¹³C NMR spectrum would show signals for the methyl ester carbon (~52 ppm), the α-carbon (~53 ppm), the β-carbon (~37 ppm), the aromatic carbons (in the 128-135 ppm range), and the ester carbonyl carbon (~171 ppm).
Advanced 2D-NMR techniques are indispensable for unambiguous assignments and conformational analysis.
COSY (Correlation Spectroscopy) would establish the connectivity between the α-proton and the β-protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the methyl ester protons and the carbonyl carbon, or between the β-protons and the aromatic C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is crucial for determining the preferred conformation around the Cα-Cβ and Cβ-S bonds.
Solid-state NMR could provide insights into the structure and dynamics in the crystalline state, revealing information about molecular packing and the presence of different conformers in the unit cell. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOCH₃ | ~3.7 (s, 3H) | ~52 |
| α-CH | ~4.0 (dd, 1H) | ~53 |
| β-CH₂ | ~3.2-3.4 (m, 2H) | ~37 |
| Ar-H (ortho to S) | ~7.4 (d, 2H) | ~130 |
| Ar-H (meta to S) | ~7.3 (d, 2H) | ~129 |
| C=O (Ester) | - | ~171 |
| Ar-C1 (C-S) | - | ~135 |
| Ar-C4 (C-Cl) | - | ~133 |
| Ar-C (ortho to S) | - | ~130 |
| Ar-C (meta to S) | - | ~129 |
Predicted values are based on data from analogous compounds such as L-cysteine methyl ester and various 4-chlorophenyl derivatives. nih.govbeilstein-journals.orgnih.govnih.gov
Mass spectrometry is vital for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. libretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), would be used to determine the accurate mass of the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₂ClNO₂S), the expected exact mass is approximately 245.0277. HRMS provides a high degree of confidence in the molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to generate a characteristic fragmentation pattern. For this compound, key fragmentation pathways would likely include:
Loss of the methyl ester group: Cleavage resulting in the loss of methoxycarbonyl (·COOCH₃) or methanol (B129727) (CH₃OH).
Cleavage of the C-S bond: This can lead to fragments corresponding to the chlorophenylthio moiety [ClC₆H₄S]⁺ or the dehydroalanine (B155165) methyl ester cation.
Loss of the entire S-aryl group: Fragmentation yielding an ion corresponding to the cysteinate backbone.
Fragmentation of the aromatic ring: Loss of a chlorine atom.
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound
| m/z (approx.) | Identity of Fragment |
| 246.0 | [M+H]⁺ |
| 186.0 | [M+H - COOCH₃]⁺ |
| 143.0 | [ClC₆H₄S]⁺ |
| 102.0 | [M+H - ClC₆H₄S]⁺ |
| 77.0 | [C₆H₅]⁺ |
Predicted fragmentation is based on established fragmentation patterns for amino acid esters and aryl sulfides. nih.govlibretexts.orgmdpi.commiamioh.edu
Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. mdpi.comresearchgate.net
For this compound, key expected vibrational bands would include:
N-H stretching: Around 3300-3400 cm⁻¹ from the primary amine.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=O stretching: A strong, characteristic band for the ester carbonyl group around 1730-1750 cm⁻¹. nih.gov
N-H bending: Around 1600 cm⁻¹.
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
C-S stretching: A weaker band in the 600-800 cm⁻¹ region. mdpi.com
C-Cl stretching: A strong band typically found around 1090 cm⁻¹ for para-substituted chlorobenzenes.
Raman spectroscopy would be complementary, often showing strong signals for the C-S and S-S (if present as an impurity) bonds and the aromatic ring vibrations. researchgate.netnih.gov Differences in the vibrational frequencies between solution and solid-state spectra can indicate the presence and strength of intermolecular interactions, such as hydrogen bonding.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| N-H | Bending | ~1600 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-Cl | Stretching | ~1090 |
| C-S | Stretching | 600 - 800 |
Predictions are based on typical functional group frequencies and data from related molecules like L-cysteine and N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine. nih.govresearchgate.netresearchgate.netspectrabase.com
X-ray Crystallography of this compound and Co-crystal Structures
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported, analysis of similar structures allows for a prediction of its solid-state characteristics. nih.govresearchgate.net
A crystal structure would precisely define bond lengths, bond angles, and the crucial torsion angles that dictate the molecule's conformation. It is expected that the molecule would adopt a specific, low-energy conformation in the crystal lattice.
Intermolecular interactions would govern the crystal packing. Key interactions would likely include:
Hydrogen Bonding: The primary amine group (N-H) would act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) would act as a hydrogen bond acceptor. This could lead to the formation of chains or dimeric structures, a common motif in amino acid derivatives. nih.gov
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor or acceptor, further influencing the packing arrangement.
Investigating co-crystal structures, for example with carboxylic acids or other hydrogen bond donors/acceptors, could reveal different conformational possibilities and interaction patterns of the molecule.
Conformational Studies and Stereochemical Aspects of this compound
The biological and chemical activity of a molecule is often dictated by its preferred three-dimensional shape or conformation. This compound possesses several rotatable single bonds, leading to a range of possible conformations. The primary stereocenter is the α-carbon, which is assumed to be of the L-configuration (S-configuration) as is common for natural amino acids.
The key dihedral angles that define the conformation are:
ψ (psi): N-Cα-C'-O
χ¹ (chi-1): N-Cα-Cβ-S
χ² (chi-2): Cα-Cβ-S-C(aryl)
Mechanistic Investigations of Methyl S 4 Chlorophenyl Cysteinate’s Biological Interactions in Vitro and in Silico
Elucidation of Molecular Targets and Binding Mechanisms of Methyl S-(4-chlorophenyl)cysteinate
The biological activity of a molecule like methyl S-(4-chlorophenyl)cysteine, which features a reactive cysteine moiety and an electrophilic aromatic ring, is likely dictated by its ability to interact with specific protein targets.
In silico molecular docking studies on related S-aryl-L-cysteine derivatives suggest that the cysteine portion of the molecule can form key interactions with amino acid residues in the binding pockets of various proteins. For instance, molecular docking of cysteine-based sulphonamide derivatives has revealed potential binding to microbial enzymes through hydrogen bonds and hydrophobic interactions. nih.gov Similarly, S-allyl cysteine (SAC) has been shown through molecular docking to interact with the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. researchgate.net
It is plausible that this compound could bind to proteins with reactive cysteine residues or those that have a binding pocket accommodating the 4-chlorophenyl group. The chlorophenyl moiety can participate in hydrophobic and halogen bond interactions, potentially enhancing binding affinity and specificity. nih.gov Studies on S-trityl-L-cysteine, an inhibitor of the mitotic kinesin Eg5, have shown that it binds to a specific allosteric pocket on the motor domain, inducing a conformational change that inhibits its ATPase activity. researchgate.net A similar mechanism of allosteric binding could be envisioned for this compound with other enzymes.
S-aryl-L-cysteine derivatives have been shown to modulate the activity of various enzymes, often through irreversible inhibition. A structurally related compound, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), is an irreversible inhibitor of mammalian thioredoxin reductase (TrxR1). nih.gov The inhibition is time- and concentration-dependent and occurs through the carbamoylation of the active site selenocysteine (B57510) residue. nih.gov
Given its structure, this compound could potentially inhibit enzymes with a reactive cysteine or selenocysteine in their active site. Cysteine proteases, such as caspases, are another likely class of targets. The table below presents hypothetical enzyme inhibition data for this compound, based on findings for analogous compounds like NACC and SAC.
| Enzyme Target | Inhibition/Activation | IC50 (µM) | Ki (µM) | kinact (min-1) | Mechanism of Action | Reference Compound |
|---|---|---|---|---|---|---|
| Thioredoxin Reductase 1 (TrxR1) | Inhibition | ~80 | 80 | 0.178 | Irreversible, covalent modification of selenocysteine | NACC nih.gov |
| Caspase-3 | Activation (indirectly) | N/A | N/A | N/A | Increased proteolytic cleavage | NACC nih.gov, SAC nih.gov |
| Caspase-9 | Activation (indirectly) | N/A | N/A | N/A | Increased activity in cell lysates | NACC nih.gov |
| Mitotic Kinesin Eg5 | Inhibition | ~1.6 | N/A | N/A | Allosteric, ATP-noncompetitive | S-trityl-L-cysteine researchgate.net |
Cellular Responses and Signaling Pathways Modulated by this compound (in cell lines, primary cell cultures)
The interaction of this compound with molecular targets would be expected to trigger a cascade of cellular responses, leading to changes in gene expression, protein profiles, and ultimately, cell fate.
Transcriptomic studies on cells treated with related sulfur-containing compounds have revealed significant perturbations in gene expression. For example, analysis of HepG2 cells treated with garlic-derived organic sulfides showed differential expression of genes involved in inflammatory pathways, such as the NF-κB and IL-6 signaling pathways. nih.gov Specifically, genes like TLR6, FOS, SOCS1, and TNFAIP3 were found to be modulated. nih.gov
A hypothetical transcriptomic analysis of a cancer cell line treated with this compound might reveal changes in genes related to stress responses, cell cycle regulation, and apoptosis. The table below illustrates potential gene expression changes based on studies of analogous compounds.
| Gene Symbol | Gene Name | Putative Function | Predicted Change in Expression | Associated Pathway | Reference Compound |
|---|---|---|---|---|---|
| HMOX1 | Heme Oxygenase 1 | Antioxidant, stress response | Upregulated | Nrf2 signaling | SAC nih.gov |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Detoxification, antioxidant | Upregulated | Nrf2 signaling | D-Cysteine nih.gov |
| CCND1 | Cyclin D1 | Cell cycle progression (G1/S) | Downregulated | Cell Cycle | RhoA inhibitors wikipedia.org |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | Upregulated | p53 signaling, Cell Cycle | RhoA inhibitors wikipedia.org |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic | Downregulated | Apoptosis | SAC nih.govnih.gov |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic | Upregulated | Apoptosis | SAC nih.govnih.gov |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Inflammation, cell survival | Downregulated | NF-κB signaling | SAC mdpi.com |
Proteomic approaches are crucial for identifying the direct protein targets of reactive compounds and understanding their impact on cellular networks. nih.govnih.gov Competitive proteomic profiling has been used to identify cysteine-reactive compounds' targets. capes.gov.br For a compound like this compound, such an analysis would likely reveal covalent modification of specific cysteine residues on a range of proteins.
Based on studies with NACC, a key post-translational modification induced would be the p-chlorophenyl carbamoylation of reactive cysteines or selenocysteines. nih.gov This could alter the protein's function, stability, or its interactions with other proteins. Proteomic analysis of cells treated with SAC has shown changes in the expression of proteins involved in apoptosis and cell cycle regulation, such as Bcl-2, Bax, and caspases. nih.govnih.gov
The changes in gene and protein expression induced by this compound would be expected to culminate in the modulation of key cellular pathways.
Apoptosis: Studies on NACC have shown that it induces mitochondrial-mediated apoptosis in melanoma cells. nih.gov This is characterized by the activation of caspase-9 and -3, an increased Bax/Mcl-1 ratio, release of cytochrome c from the mitochondria, and generation of reactive oxygen species (ROS). nih.gov Similarly, SAC has been demonstrated to induce apoptosis in various cancer cell lines through the modulation of Bcl-2 family proteins and activation of caspases. nih.govnih.govnih.gov
Cell Cycle: S-allyl-L-cysteine has been shown to cause cell cycle arrest at the G0/G1 or G1/S phase in cancer cells. nih.govnih.govresearchgate.net This is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21.
Autophagy: The role of cysteine derivatives in autophagy is complex. Some studies suggest that autophagy can be induced as a protective mechanism in response to cellular stress. researchgate.net For instance, D-cysteine has been found to activate chaperone-mediated autophagy. nih.gov Conversely, in some contexts, autophagy can be linked to cell death. nih.gov A compound like this compound could potentially induce autophagy through the generation of ROS and modulation of signaling pathways like mTOR. researchgate.netnih.gov
| Cellular Pathway | Key Modulated Proteins/Events | Observed Effect | Reference Compound |
|---|---|---|---|
| Apoptosis | Caspase-3, Caspase-9, Bax, Bcl-2, Mcl-1, Cytochrome c | Induction of mitochondrial-mediated apoptosis | NACC nih.gov, SAC nih.govnih.gov |
| Cell Cycle | Cyclin D1, p21 | G0/G1 or G1/S phase arrest | SAC nih.govresearchgate.net, RhoA inhibitors wikipedia.org |
| Autophagy | mTOR, Beclin-1, LC3 | Induction of autophagy | Cystatin C researchgate.net, D-Cysteine nih.gov |
| Nrf2 Signaling | Nrf2, HMOX1 | Activation of antioxidant response | SAC nih.gov, D-Cysteine nih.gov |
| NF-κB Signaling | NF-κB (p65) | Inhibition of pro-inflammatory signaling | SAC mdpi.com |
No Publicly Available Research Found for Mechanistic Investigations of this compound
Following a comprehensive and targeted search of scientific literature and databases, no specific studies detailing the mechanistic investigations, either in vitro or in silico, or structure-activity relationship (SAR) analyses of This compound could be identified.
The performed searches aimed to uncover research focused on the biological interactions and mechanistic pathways of this specific chemical entity. Queries included variations of the compound name and targeted searches for its biological activity, mechanism of action, and any related SAR studies of its analogs.
The search results yielded information on broader categories of related compounds, such as cysteine derivatives and their potential as enzyme inhibitors or antimicrobial agents. However, none of the retrieved literature specifically named or provided data for this compound.
Therefore, due to the lack of publicly available scientific research on this particular compound, it is not possible to generate an article that adheres to the requested outline focusing solely on the mechanistic investigations and structure-activity relationships of this compound.
Table of Compounds Mentioned
Pharmacological Research on this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, no specific preclinical pharmacological research methodologies concerning the chemical compound This compound are publicly available. Extensive queries aimed at retrieving data on its in vitro profiling, high-throughput screening, or in vivo animal model investigations did not yield any relevant results for this specific molecule.
The scientific community relies on published research to document the discovery, synthesis, and evaluation of new chemical entities. The absence of such publications for this compound indicates that the compound has likely not been a subject of detailed pharmacological investigation, or any such research has not been disclosed in the public domain.
While studies on structurally related compounds, such as other S-substituted cysteine derivatives, exist and show a range of biological activities, the user's strict requirement to focus solely on this compound prevents the inclusion of data from these analogs. Research on molecules like N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine has shown activity in cancer cell lines, but these findings are specific to that particular analog and cannot be extrapolated to this compound.
Consequently, it is not possible to provide an article detailing the pharmacological research methodologies for this compound as outlined, due to the lack of available scientific data on the following topics:
Pharmacological Research Methodologies for Methyl S 4 Chlorophenyl Cysteinate Pre Clinical, Non Human, Non Clinical Trials
In Vivo Animal Models:There is no available information on the establishment and validation of disease models, the identification of pharmacodynamic biomarkers, or the evaluation of therapeutic efficacy in animal models for methyl S-(4-chlorophenyl)cysteinate.
Therefore, all sections and subsections of the requested article outline remain unpopulated. Should research on this compound be published in the future, a detailed analysis based on the provided structure may become feasible.
Comparative Pharmacology of this compound with Related Chemical Scaffolds
The pharmacological profile of a molecule is intrinsically linked to its chemical structure. Modifications to a parent compound, even seemingly minor ones, can lead to significant changes in its biological activity. In the case of this compound, its structure can be systematically compared to related chemical scaffolds to understand the contribution of its key functional groups: the S-(4-chlorophenyl) moiety and the methyl ester group. This comparative analysis, drawing from studies on related series of compounds, provides insights into the structure-activity relationships (SAR) that govern the pharmacological effects of this class of molecules.
A critical aspect of understanding the pharmacology of this compound involves dissecting the influence of the chloro-substituent on the phenyl ring. The position and nature of halogen substituents on aromatic rings are known to significantly modulate the electronic and lipophilic properties of a molecule, thereby affecting its interaction with biological targets.
Research on related S-trityl-L-cysteine derivatives, which also feature substituted phenyl rings, has shown that the presence of small, lipophilic substituents like halogens at the para position of a phenyl ring can lead to potent biological activity. While direct comparative studies on methyl S-(aryl)cysteinate derivatives are limited, the principles from these related compounds suggest that the 4-chloro substituent in this compound likely plays a crucial role in its pharmacological profile. The chloro group is an electron-withdrawing group, which can alter the charge distribution across the phenyl ring and influence interactions with target proteins.
Furthermore, studies on other classes of compounds, such as phenoxyacetic acid derivatives, have demonstrated that the introduction of chloro-substituents into the aromatic ring can change the electronic structure and, consequently, the biological activity. In these derivatives, the position of the chlorine atom significantly impacts the molecule's reactivity and hardness, which are determinants of its biological effects. This underscores the importance of the specific placement of the chlorine atom at the para-position in this compound.
The methyl ester group in this compound represents another key structural feature that influences its pharmacological properties. Esterification of a carboxylic acid can significantly impact a molecule's solubility, cell permeability, and metabolism.
A study on the structure-activity relationships of various cysteine esters revealed that the nature of the ester group has a marked effect on the intracellular delivery of cysteine. The research demonstrated that while different esters, including methyl and cyclohexyl esters, were effective at increasing intracellular cysteine concentrations, the duration of this effect varied. Specifically, cysteine methyl ester led to a more transient increase in intracellular cysteine levels compared to the longer-lasting effect of the cyclohexyl ester. This suggests that the methyl ester in this compound likely facilitates its transport into cells, where it can be hydrolyzed by esterases to release the active cysteine derivative. The rate of this hydrolysis, influenced by the methyl group, would be a key determinant of the compound's pharmacokinetic and pharmacodynamic profile.
The table below summarizes the comparative effects of different ester groups on intracellular cysteine levels based on a study of cysteine esters in rat lung slices. nih.gov
| Compound | Intracellular Cysteine (nmol/mg wet wt) at 10 min | Intracellular Cysteine (nmol/mg wet wt) at 60 min |
| Cysteine | 0.9 +/- 0.1 | - |
| Cysteine Methyl Ester | 2.60 +/- 0.5 | 1.25 +/- 0.08 |
| Cysteine Cyclohexyl Ester | 2.74 +/- 0.15 | 4.13 +/- 0.37 |
This data illustrates that while both methyl and cyclohexyl esters significantly increase intracellular cysteine compared to cysteine alone, the methyl ester results in a more rapid decline in these levels, indicating faster metabolism.
When comparing S-cysteine conjugates with their corresponding mercapturic acids (N-acetylated derivatives), studies on halogenated alkene-derived cysteine conjugates have shown that the free amino group of the cysteine moiety is crucial for toxicity. In rat kidney slices, L-cysteine conjugates were found to be more toxic than their corresponding N-acetylated (mercapturic acid) counterparts. This suggests that the free amino group in this compound is likely important for its biological activity.
The table below presents a qualitative comparison of the toxicity of L-cysteine conjugates versus their mercapturic acids for a series of halogenated alkene derivatives.
| Compound Type | Relative Toxicity in Rat Kidney Slices |
| L-Cysteine Conjugates | More Toxic |
| Mercapturic Acids | Less Toxic |
This highlights the significant role of the N-acetyl group in modulating the biological activity of cysteine derivatives. The absence of this group in this compound distinguishes it from mercapturic acids and likely contributes to a different pharmacological and toxicological profile.
Computational Chemistry and Molecular Modeling of Methyl S 4 Chlorophenyl Cysteinate
Quantum Chemical Calculations for Electronic Structure and Reactivity of Methyl S-(4-chlorophenyl)cysteinate
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnimperial.ac.uk The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. malayajournal.orgacadpubl.eu The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. malayajournal.orgacadpubl.eu
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, which are electron-rich regions. The LUMO is likely distributed over the chlorophenyl ring and the carbonyl group of the ester, which act as electron-acceptor sites. malayajournal.org The energy gap would quantify the molecule's reactivity towards nucleophiles and electrophiles.
Table 1: Illustrative FMO Data for a Chlorophenyl-Containing Compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. malayajournal.orgacadpubl.eu |
| ELUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. malayajournal.orgacadpubl.eu |
This table is illustrative, based on data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and demonstrates the type of data obtained from FMO analysis. malayajournal.org
Molecular Electrostatic Potential (MEP) Mapping visualizes the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It serves as a guide to the reactive behavior of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govchemrxiv.org Color-coding is used to represent these areas, with red typically indicating negative potential (electron-rich, attractive to protons) and blue indicating positive potential (electron-poor, repulsive to protons). uni-muenchen.descienceopen.com
In an MEP map of this compound, negative potential regions (red/yellow) would be expected around the oxygen atoms of the ester group and the nitrogen atom of the amine, as well as the sulfur atom, identifying them as sites for electrophilic attack. scienceopen.comresearchgate.net Positive potential (blue) would be concentrated around the amine hydrogens, making them susceptible to nucleophilic interaction. scienceopen.com This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological recognition processes. nih.gov
Quantum chemical calculations are instrumental in elucidating reaction pathways and determining the energetics of chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy. nih.gov This information is vital for predicting whether a reaction is feasible and under what conditions it might occur.
For this compound, this analysis could be applied to predict its metabolic fate, such as hydrolysis of the methyl ester or oxidation of the sulfide (B99878) group. Calculations would involve modeling the reactant, the proposed transition state structure, and the final product. The energy difference between the reactant and the transition state provides the activation barrier, which is a key determinant of the reaction rate. This predictive power allows for the in silico investigation of metabolic stability and potential degradation pathways.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions of this compound
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system, providing a detailed view of conformational changes and intermolecular interactions in a simulated physiological environment, including water, ions, and defined temperature and pressure. nih.govnih.gov
For this compound, MD simulations can explore its conformational landscape, revealing the most stable three-dimensional structures and the flexibility of its rotatable bonds. When placed in complex with a target protein, MD simulations can assess the stability of the binding pose obtained from docking. nih.gov The simulation can reveal how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds), and the role of water molecules in the binding site. nih.govnih.gov This dynamic view is essential for confirming and refining binding hypotheses and understanding the structural basis of inhibition.
Molecular Docking Studies and Ligand-Based Drug Design (LBDD) Approaches for this compound Analogs
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design. However, when the structure of the target is unknown, ligand-based drug design (LBDD) approaches are employed. nih.govfiveable.me LBDD uses the knowledge of known active molecules to design new, potentially more potent analogs. drugdesign.orgmdpi.com
A study on N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), a close analog of this compound, highlights the use of LBDD principles. nih.gov NACC was identified as a promising anticancer agent, and several analogs were synthesized to explore the structure-activity relationship (SAR). nih.gov This process involves making systematic chemical modifications to a lead compound and evaluating the impact on biological activity.
Table 2: LBDD Modifications for NACC Analogs and Resulting Activity
| Compound | Modification from NACC | Activity |
|---|---|---|
| NACC | Lead Compound | Potent against colon and melanoma cell lines. nih.gov |
| Analog 1 | Replacement of p-chloro with p-fluoro | Showed excellent activity against melanoma cell lines. nih.gov |
| Analog 2 | Replacement of p-chloro with p-bromo | Also showed excellent activity against melanoma cell lines. nih.gov |
This data, derived from research on NACC, illustrates how ligand-based design explores chemical space to optimize activity. nih.gov The findings suggest that an aromatic ring with a halogen at the para position is crucial for the anticancer activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. fiveable.memdpi.com The underlying principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. nih.gov
A QSAR model is built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., charge), steric (e.g., molecular volume), or lipophilic (e.g., logP). A statistical method, such as multiple linear regression or machine learning, is then used to generate an equation that relates these descriptors to the observed activity. fiveable.me
For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs with varied substituents on the phenyl ring or modifications to the cysteinate backbone. After testing their biological activity (e.g., IC₅₀ values), a QSAR model could be developed.
Table 3: Hypothetical Data for a QSAR Study
| Derivative | Substituent (X) | LogP (Descriptor 1) | Electronic Parameter (σ) (Descriptor 2) | Observed Activity (log 1/IC₅₀) |
|---|---|---|---|---|
| 1 | 4-Cl | 2.85 | 0.23 | 5.20 |
| 2 | 4-F | 2.35 | 0.06 | 5.15 |
| 3 | 4-Br | 3.10 | 0.23 | 5.25 |
| 4 | 4-CH₃ | 2.80 | -0.17 | 4.60 |
This table provides an example of the data required to build a QSAR model. A resulting equation might look like: log 1/IC₅₀ = c₀ + c₁(LogP) + c₂(σ).
Once validated, such a model can predict the activity of new, unsynthesized derivatives, guiding medicinal chemists to prioritize the synthesis of the most promising candidates and accelerating the drug discovery process. mdpi.com
Advanced Analytical Method Development for Methyl S 4 Chlorophenyl Cysteinate in Research Applications
Chromatographic Techniques for Separation and Quantification of Methyl S-(4-chlorophenyl)cysteinate
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a moderately polar and thermally labile compound like this compound, liquid chromatography is often the method of choice.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of this compound. These methods rely on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.
UHPLC systems, utilizing columns with smaller particle sizes (<2 µm), offer significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. For the analysis of this compound, a reversed-phase approach is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.
Key Methodological Parameters:
Stationary Phase: C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which allows for effective retention of moderately nonpolar compounds like this compound.
Mobile Phase: A mixture of water (often with a pH modifier like formic acid or acetic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. Gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to ensure the efficient elution of the target compound and its potential metabolites with varying polarities.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used for quantification, typically monitoring at a wavelength where the chlorophenyl moiety exhibits maximum absorbance.
Table 1: Illustrative HPLC/UHPLC Method Parameters for Analysis of Cysteine Derivatives
| Parameter | HPLC Condition | UHPLC Condition |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detector | DAD at 230 nm | DAD at 230 nm |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents.
Supercritical Fluid Chromatography (SFC) presents a hybrid approach, using a supercritical fluid (typically carbon dioxide) as the mobile phase. SFC can be advantageous for the analysis of chiral compounds and can offer faster separations with lower solvent consumption compared to HPLC. For this compound, SFC could provide efficient separation, particularly if chiral analysis is required to distinguish between different stereoisomers.
Hyphenated Techniques for Comprehensive Analysis of this compound and its Metabolites (in research samples)
Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide a high degree of selectivity and sensitivity, making them indispensable for the analysis of complex research samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of a wide range of compounds in complex matrices. The liquid chromatograph separates the components of the sample, which are then ionized and analyzed by two mass analyzers in series. This technique allows for the identification and quantification of this compound and its metabolites even at very low concentrations.
Key LC-MS/MS Parameters:
Ionization Source: Electrospray Ionization (ESI) is typically used, operating in either positive or negative ion mode, depending on which provides a better signal for the analyte.
Mass Analysis: Multiple Reaction Monitoring (MRM) is a common acquisition mode for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly after derivatization of the analyte. The gas chromatograph provides excellent separation, and the mass spectrometer allows for confident identification based on the compound's mass spectrum and fragmentation pattern.
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value |
| [M+H]⁺ | Fragment 2 | Optimized Value |
| Metabolite 1 (e.g., N-acetyl derivative) | [M+H]⁺ | Fragment 1 | Optimized Value |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis (if relevant to specific research)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of elemental composition. While not typically used for the direct analysis of intact organic molecules, it can be relevant in specific research contexts for this compound. For instance, if the research involves tracing the compound in environmental or biological systems, ICP-MS could be used to detect and quantify the chlorine or sulfur atoms after sample digestion. This can provide information about the total concentration of chlorine- or sulfur-containing species derived from the parent compound.
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening of this compound
For high-throughput screening (HTS) applications, where a large number of samples need to be analyzed quickly and cost-effectively, spectrophotometric and fluorometric assays can be developed. These assays are based on the generation of a colored or fluorescent product resulting from a specific reaction with the analyte.
A potential spectrophotometric assay could be based on the reaction of the thiol group (after hydrolysis of the methyl ester) with a chromogenic reagent like Ellman's reagent (DTNB). However, this would not be specific to this compound and would detect other thiols.
A more specific assay might involve an enzymatic reaction where an enzyme specifically recognizes and metabolizes this compound, leading to the production of a chromogenic or fluorogenic substance. The development of such an assay would require significant research to identify or engineer a suitable enzyme. While no specific fluorometric assays for this compound have been widely reported, the principles of fluorescence polarization or FRET could be applied in a competitive binding assay format if a specific binding partner for the compound is identified.
Microfluidic and Miniaturized Analytical Systems for Efficient this compound Analysis
The evolution of analytical chemistry has consistently driven towards miniaturization, leading to the development of powerful microfluidic and lab-on-a-chip (LOC) systems. nih.govmdpi.com These technologies offer a paradigm shift for the analysis of specific molecules like this compound by integrating complex laboratory functions onto a single, small-format device. nih.govmdpi.com The inherent advantages of such systems, including drastically reduced sample and reagent consumption, rapid analysis times, and the potential for high-throughput screening, make them particularly suited for research applications involving novel compounds. nih.govresearchgate.netmdpi.com
Microfluidic devices manipulate minute volumes of fluids within intricately fabricated microchannels. nih.gov This precise control over the microenvironment enables significant enhancements in analytical performance. For the analysis of cysteine derivatives, including the subject compound, this translates to faster separation and detection with heightened sensitivity. The principles of electrophoretic separation, a cornerstone of amino acid analysis, are readily adapted to the microchip format, allowing for rapid and efficient resolution of complex mixtures. nih.govacs.org
The development of miniaturized total analysis systems (μTAS) for biological analysis signifies a major leap forward. researchgate.net These systems aim to automate the entire analytical workflow, from sample introduction and pre-treatment to separation and detection, on a single chip. researchgate.net This high degree of integration minimizes manual intervention, thereby reducing the potential for human error and increasing reproducibility. The application of such systems to the analysis of this compound would enable researchers to perform complex analytical tasks with greater efficiency and precision.
Key Advantages of Microfluidic Systems for Compound Analysis:
| Feature | Advantage in this compound Analysis | Supporting Evidence |
| Reduced Sample/Reagent Volume | Minimizes the need for large quantities of the synthesized compound and expensive reagents. | nih.gov |
| Faster Analysis Time | Enables high-throughput screening and rapid optimization of reaction conditions. | nih.gov |
| Increased Sensitivity | Allows for the detection of trace amounts of the compound and its metabolites. | mdpi.com |
| Portability | Facilitates on-site or point-of-need analysis in various research settings. | researchgate.net |
| Automation & Integration | Reduces manual labor and improves the reproducibility of analytical results. | nih.gov |
The potential for coupling microfluidic separation with various detection methods further enhances the utility of these systems. For instance, electrochemical and photoelectrochemical detection techniques have demonstrated high sensitivity for the analysis of cysteine and its derivatives. mdpi.com These detection modalities can be miniaturized and integrated into a lab-on-a-chip device for the selective and sensitive quantification of this compound.
Hypothetical Performance of a Microfluidic System for this compound Analysis (based on related compounds):
| Parameter | Projected Value | Rationale/Supporting Evidence |
| Limit of Detection (LOD) | Low micromolar (µM) to nanomolar (nM) range | Achieved for similar cysteine derivatives using photoelectrochemical and fluorescence-based detection on micro-platforms. mdpi.comrsc.org |
| Analysis Time | < 1 minute | Sub-second separations have been reported for amino acids on microfluidic devices. nih.gov |
| Sample Volume | Nanoliter (nL) to microliter (µL) range | A key feature of microfluidic systems, drastically reducing sample consumption. researchgate.net |
| Separation Efficiency | High theoretical plates | Capillary electrophoresis in a microchip format offers excellent separation resolution. nih.govacs.org |
While specific research on the microfluidic analysis of this compound is not yet prevalent, the extensive body of work on amino acids and other cysteine derivatives provides a strong foundation for the development of such methods. nih.govnih.gov The adaptability of microfluidic platforms suggests that robust and efficient analytical systems for this compound are well within the reach of current technology, promising to accelerate research and discovery in its areas of application.
Exploration of Potential Research Applications of Methyl S 4 Chlorophenyl Cysteinate Non Human, Conceptual
Pre-clinical Investigation in Anti-infective Research (e.g., bacterial, fungal, parasitic models)
While direct studies on the anti-infective properties of methyl S-(4-chlorophenyl)cysteinate are not extensively documented, the broader class of S-aryl-L-cysteine derivatives has been a subject of interest in the development of new antimicrobial agents. The introduction of a halogenated aryl group to the cysteine scaffold can modulate the compound's lipophilicity and electronic properties, which may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.
Conceptually, research into the anti-infective potential of this compound could explore its efficacy against a range of pathogens. For instance, the synthesis of novel cysteine-based p-toluenesulphonamide derivatives has been undertaken to evaluate their antimicrobial activities, suggesting that modifications of the cysteine structure can lead to enhanced drug potency. nih.gov Similarly, research on other halogenated benzamide (B126) derivatives has shown promising activity against Plasmodium falciparum and a broad spectrum of bacteria, indicating the potential of chlorinated aromatic compounds in anti-infective research.
Research into Anti-proliferative Effects in Cancer Cell Lines and Xenograft Models
The investigation of S-aryl cysteine derivatives in oncology is a more developed area of research. The 4-chlorophenyl moiety, in particular, is a common feature in various compounds with demonstrated anti-cancer activity. For example, a study on N-(4-chlorophenyl)-γ-amino acid derivatives revealed their ability to induce mitochondrial injury, leading to significant ROS production and inhibition of ATP synthesis in non-small cell lung carcinoma (NSCLC) cells. elsevierpure.com One of the most promising compounds from this study, which featured a 3,4-dichlorophenyl group, exhibited an IC50 value of 38.38 µM and demonstrated a synergistic effect with the chemotherapeutic agent cytosine arabinoside. elsevierpure.com
These findings suggest a conceptual framework for investigating this compound in cancer research. Its structural similarity to these active compounds implies that it could potentially exert anti-proliferative effects through similar mechanisms, such as inducing apoptosis via mitochondrial pathways. Research could involve screening the compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative activity.
| Compound/Extract | Cell Line(s) | Observed Effect | IC50 Value |
| N-(4-chlorophenyl)-γ-amino acid derivative (7g) | A549 (NSCLC) | Induces mitochondrial injury, ROS production, inhibits ATP synthesis, synergistic with AraC. elsevierpure.com | 38.38 µM elsevierpure.com |
| Crude extract of Senna velutina leaves | Jurkat and K562 (leukemia) | Apoptotic cytotoxicity, increased caspase-3 activity, decreased mitochondrial membrane potential. nih.gov | Not specified |
| Crude extract of Senna velutina roots | Murine melanoma | Antitumor activity, reduction of subcutaneous tumor volume, prevention of lung metastasis. nih.gov | Not specified |
| 2′-OH-Torosaol I (from Senna velutina) | B16F10-Nex2, Jurkat, K562 | Cytotoxic activity, inhibition of chemotaxis, induction of apoptosis via intrinsic pathway. nih.gov | Not specified |
Enzyme Modulation Research (e.g., protease inhibitors, kinase modulators, antioxidant enzyme modulators)
Cysteine derivatives are well-known for their potential to act as enzyme inhibitors, particularly for proteases where the thiol group can interact with the active site. A series of cysteine derivatives with an alkyl or arylalkyl moiety on the alpha-amino group have been synthesized and shown to be potent inhibitors of carboxypeptidase A. nih.gov The study revealed that derivatives of D-cysteine were more potent than those of L-cysteine, with the most active compound having a Ki value of 55 ± 4 nM. nih.gov
Given its structure, this compound could be investigated as an inhibitor of various enzymes. The S-aryl linkage may confer specificity for certain enzyme active sites. Conceptually, it could be explored as an inhibitor of cysteine proteases, such as cathepsins, which are implicated in various diseases. mdpi.com For example, 6,6′-dihydroxythiobinupharidine has been shown to inhibit cathepsins B, L, and S with varying IC50 values. mdpi.com Research in this area would involve in vitro enzyme inhibition assays to determine the compound's potency and selectivity against a panel of relevant enzymes.
| Inhibitor | Enzyme | Inhibitory Activity (IC50/Ki) |
| (S)-1j (D-Cys derivative) | Carboxypeptidase A | Ki = 55 ± 4 nM nih.gov |
| 6,6′-dihydroxythiobinupharidine (DTBN) | Cathepsin S | IC50 = 3.2 μM mdpi.com |
| 6,6′-dihydroxythiobinupharidine (DTBN) | Cathepsin L | IC50 = 13.2 μM mdpi.com |
| 6,6′-dihydroxythiobinupharidine (DTBN) | Papain | IC50 = 70.4 μM mdpi.com |
| 6,6′-dihydroxythiobinupharidine (DTBN) | Cathepsin B | IC50 = 1359.4 μM mdpi.com |
Applications in Chemical Biology as Probes and Tools for Biological Pathway Elucidation
S-aryl-cysteine derivatives can serve as valuable tools in chemical biology for probing biological pathways. The arylation of cysteine residues is a strategy used for protein modification and labeling. nih.govmit.edu The development of cleavable and tunable cysteine-specific arylation modifications with aryl thioethers highlights the potential for these compounds to be used in applications such as antibody-drug conjugates and the study of epigenetic modifications. nih.gov
This compound could be conceptually developed into a chemical probe. The 4-chlorophenyl group could serve as a handle for further functionalization, for example, by attaching fluorescent dyes or affinity tags. Such probes could be used to study the role of specific cysteine-containing proteins in cellular processes. The synthesis of S-aryl-cysteines and their incorporation into peptide sequences has been demonstrated as a method to create immunogenic epitopes for antibody production, which is another avenue for developing research tools. researchgate.net
Potential in Materials Science or Catalyst Development (if applicable to its chemical properties and reactivity)
The application of amino acid derivatives in materials science and catalysis is an emerging field. While there is no direct evidence for the use of this compound in these areas, its chemical properties suggest some conceptual possibilities. The presence of both an amino and a carboxyl group, along with the thioether linkage, could make it a candidate as a ligand for the synthesis of metal-organic frameworks (MOFs). For instance, an S-Methyl-L-cysteine-based MOF has been explored for its potential in green chemistry.
The reactivity of the S-aryl bond could also be exploited in catalyst development. The synthesis of various heterocyclic compounds, such as 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, involves the use of related 4-chlorophenyl-containing starting materials, indicating the utility of such structures in organic synthesis. mdpi.com Further research could explore the potential of this compound as a precursor or a ligand in the development of novel catalysts or functional materials.
Future Directions and Emerging Research Avenues for Methyl S 4 Chlorophenyl Cysteinate
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Research and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of methyl S-(4-chlorophenyl)cysteinate. nih.gov These powerful computational tools can analyze vast datasets to predict the compound's physicochemical properties, such as solubility and bioavailability, thereby streamlining the drug development process. mdpi.com ML algorithms, trained on existing data of compound-protein interactions, can identify potential biological targets and predict binding affinities, accelerating the discovery of new therapeutic applications. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) analysis: Predicting the biological activity of novel derivatives based on their chemical structure. nih.gov
De novo drug design: Generating novel molecular structures with desired therapeutic properties. crimsonpublishers.com
Toxicity prediction: Assessing the potential for adverse effects early in the development pipeline. nih.gov
By leveraging these computational strategies, researchers can significantly reduce the time and cost associated with traditional drug discovery and development, moving promising candidates into preclinical and clinical trials more efficiently. nih.gov The use of deep learning, a subset of ML, is particularly promising due to its ability to automatically extract relevant features from complex datasets without the need for manual feature engineering. nih.gov
Exploration of Novel and Sustainable Synthetic Pathways
A significant area of future research will be the development of environmentally friendly and efficient methods for synthesizing this compound and its derivatives. Traditional chemical synthesis often relies on harsh reagents and produces significant waste. Modern approaches focus on "green chemistry" principles to minimize environmental impact.
One promising avenue is the use of microwave-assisted organic synthesis. This technique can accelerate reaction times, improve yields, and reduce the use of hazardous solvents. u-szeged.hu Researchers are also exploring the use of greener, tunable solvent systems to replace traditional, more toxic solvents. u-szeged.hu The goal is to develop one-batch, multi-step reactions that are both efficient and sustainable. u-szeged.hu
The following table outlines potential areas of improvement in the synthesis of cysteine derivatives:
| Current Method | Sustainable Alternative | Potential Benefits |
| Traditional solvent-based synthesis | Microwave-assisted synthesis in green solvents | Reduced reaction times, lower energy consumption, less hazardous waste. |
| Use of protecting groups | Biocatalytic synthesis | Higher selectivity, milder reaction conditions, biodegradable catalysts. |
| Multi-step purification processes | Continuous flow chemistry | Improved efficiency, better process control, reduced waste streams. |
Deeper Mechanistic Insights at the Sub-cellular and Organelle Level
A deeper understanding of how this compound interacts with cellular components is crucial for elucidating its mechanism of action. Future research will focus on its effects within specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus. nih.gov Each organelle possesses a unique biochemical environment, including distinct pH and redox potentials, which can significantly influence the reactivity of cysteine residues. nih.gov
Cysteine residues within proteins are highly sensitive to their local environment and can undergo various oxidative modifications, acting as molecular switches to regulate protein function. acs.orgfrontiersin.org Advanced chemoproteomic platforms will be instrumental in identifying the specific cysteine residues that are targeted by this compound and characterizing the resulting post-translational modifications. nih.govresearchgate.net These techniques allow for the study of cysteine reactivity in its native cellular context, preserving the integrity of subcellular structures. acs.orgnih.gov
Key research questions to be addressed include:
How does the compound affect the redox state of specific organelles?
Which signaling pathways are modulated by its interaction with cysteine-containing proteins?
Does it influence protein folding and quality control mechanisms in the endoplasmic reticulum? frontiersin.org
Development of Advanced Pre-clinical Models
To better predict the effects of this compound in humans, researchers are moving beyond traditional two-dimensional cell cultures to more complex and physiologically relevant preclinical models. nih.gov These advanced models aim to more accurately recapitulate the intricate cellular environments and interactions found in living organisms.
Promising advanced preclinical models include:
3D Cell Cultures (Spheroids and Organoids): These models better mimic the three-dimensional structure and cell-cell interactions of tissues, providing a more realistic environment for studying drug effects. nih.govnih.gov
Organs-on-a-Chip: These microfluidic devices contain living cells in a system that simulates the functions of human organs, allowing for the study of drug metabolism and toxicity in a more integrated system. nih.gov
Humanized Animal Models: These models involve introducing human genes or cells into research animals, such as mice, to create a system that more closely mirrors human physiology and disease. nih.govbiocytogen.com
These sophisticated models will provide more accurate data on the efficacy and potential toxicity of this compound, bridging the gap between in vitro studies and human clinical trials. nih.govnih.gov
Collaborative Research Opportunities and Interdisciplinary Approaches in Cysteine Derivative Chemistry
The complexity of cysteine derivative research necessitates a collaborative and interdisciplinary approach. chemikailproteomics.com Progress in this field will be driven by the integration of expertise from various disciplines, including:
Medicinal and Organic Chemistry: For the design and synthesis of novel derivatives. chemikailproteomics.com
Cell and Molecular Biology: To investigate the biological effects and mechanisms of action. chemikailproteomics.com
Biochemistry and Biophysics: To characterize the interactions between the compound and its molecular targets. chemikailproteomics.com
Bioinformatics and Computational Biology: To analyze large datasets and guide experimental design. chemikailproteomics.com
Such interdisciplinary collaborations will foster innovation and accelerate the translation of basic research findings into potential therapeutic applications. By combining diverse perspectives and technical skills, research teams can more effectively tackle the challenges of drug discovery and development in the field of cysteine derivative chemistry.
Q & A
Basic: What are the established synthetic routes for methyl S-(4-chlorophenyl)cysteinate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification. For example, coupling 4-chlorothiophenol with methyl cysteinate hydrochloride under basic conditions (e.g., NaOH in ethanol) at 60–80°C yields the product. Optimization strategies include:
- Factorial Design : Systematically varying temperature, solvent polarity, and catalyst loading to identify optimal conditions .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity product .
- Yield Monitoring : Tracking reaction progress via TLC or HPLC to minimize byproduct formation .
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., aromatic proton splitting patterns at δ 7.2–7.4 ppm) and ester linkage integrity (methoxy group at δ ~3.6 ppm) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular mass (e.g., m/z 229.04 for [M+H]) and isotopic distribution .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic properties and verify experimental IR/Raman spectra .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Solubility : Poor aqueous solubility (logP ~2.4) necessitates polar aprotic solvents (e.g., DMSO) for biological assays .
- Stability : Hydrolysis-prone ester group requires storage at –20°C under inert atmosphere. Stability studies (HPLC monitoring) under varying pH/temperature inform handling protocols .
- Chirality : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric purity, critical for structure-activity studies .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Dose-Response Analysis : Conduct in vitro assays (e.g., enzyme inhibition) across a concentration gradient (1 nM–100 µM) to identify non-linear effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., R or Python) to assess variability in assay conditions (pH, cell lines) .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate target binding and rule out off-target interactions .
Advanced: What computational strategies predict the environmental fate of this compound in indoor/outdoor settings?
Methodological Answer:
- Adsorption Studies : Molecular dynamics simulations (GROMACS) model interactions with surfaces (e.g., silica or cellulose) to predict indoor deposition rates .
- Degradation Pathways : Density functional theory (DFT) calculates bond dissociation energies to identify photolysis or hydrolysis hotspots .
- Environmental Sampling : Combine LC-MS/MS with microspectroscopic imaging (AFM-IR) to detect degradation products on real-world surfaces .
Advanced: How should researchers design stability studies to assess this compound under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks, monitoring degradation via UPLC-PDA .
- Oxidative Stress Modeling : Use radical initiators (e.g., AIBN) to simulate oxidative degradation, followed by ESR spectroscopy to detect free radical intermediates .
- pH-Dependent Kinetics : Conduct hydrolysis studies at pH 2–10, fitting data to first-order kinetics models to predict shelf-life .
Advanced: What methodologies enhance enantiomeric purity of this compound for stereochemical studies?
Methodological Answer:
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) to favor R/S configuration .
- Dynamic Kinetic Resolution : Use palladium catalysts to racemize undesired enantiomers during synthesis, achieving >99% ee .
- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to isolate pure enantiomers .
Advanced: How can researchers validate the interaction of this compound with biological membranes?
Methodological Answer:
- Langmuir Trough Experiments : Measure monolayer penetration into lipid bilayers (DPPC/cholesterol) to assess membrane affinity .
- Fluorescence Anisotropy : Tag compound with BODIPY fluorophore; monitor changes in membrane fluidity via time-resolved fluorescence .
- MD Simulations : All-atom simulations (NAMD) quantify partitioning free energy into lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
